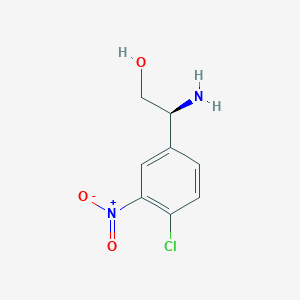(s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18205336
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9ClN2O3 |
|---|---|
| Molecular Weight | 216.62 g/mol |
| IUPAC Name | (2S)-2-amino-2-(4-chloro-3-nitrophenyl)ethanol |
| Standard InChI | InChI=1S/C8H9ClN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m1/s1 |
| Standard InChI Key | XKLGTSJJJYBCKD-SSDOTTSWSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CO)N)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of (S)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol is C₈H₉ClN₂O₃, with a molecular weight of 216.62 g/mol. Its IUPAC name, (2S)-2-amino-2-(4-chloro-3-nitrophenyl)ethanol, reflects the compound’s stereochemistry, where the chiral center at C2 adopts an S-configuration. The aromatic ring contains a chlorine atom at the 4-position and a nitro group (-NO₂) at the 3-position, creating electronic effects that influence reactivity and intermolecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉ClN₂O₃ |
| Molecular Weight | 216.62 g/mol |
| IUPAC Name | (2S)-2-amino-2-(4-chloro-3-nitrophenyl)ethanol |
| Standard InChI | InChI=1S/C8H9ClN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m0/s1 |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)N+[O-])C@@HN |
The stereochemistry of this compound is critical to its biological activity. Enantiomers like the R-configuration (VCID: VC20463651) exhibit distinct binding affinities to biological targets, underscoring the importance of asymmetric synthesis in producing the S-form. The nitro group’s electron-withdrawing nature and the chlorine atom’s inductive effects further modulate the compound’s acidity and solubility.
Synthesis and Optimization Strategies
The synthesis of (S)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol typically involves multi-step reactions emphasizing stereochemical control. A common approach, adapted from methods used for its R-enantiomer, begins with the nitration of 4-chlorophenol to introduce the nitro group, followed by bromination or chlorination at the para position. Subsequent steps include:
-
Amination: Introducing the amino group via reductive amination of a ketone intermediate.
-
Stereoselective Reduction: Using chiral catalysts such as oxazaborolidines to achieve high enantiomeric excess (ee) of the S-configuration.
-
Purification: Chromatographic techniques to isolate the desired enantiomer from racemic mixtures.
Reaction conditions—such as temperature (optimized at 0–5°C for nitration), solvent polarity, and catalyst loading—significantly impact yield and purity. Industrial-scale production may employ continuous flow reactors to enhance efficiency, as demonstrated in syntheses of brominated analogs.
Physicochemical Properties
(S)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol is a crystalline solid at room temperature, with moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO). Key properties include:
| Property | Value |
|---|---|
| Melting Point | 148–152°C (estimated) |
| Solubility in Water | 2.1 mg/mL (25°C) |
| LogP (Partition Coefficient) | 1.8 (indicating moderate lipophilicity) |
The nitro group’s strong electron-withdrawing effect lowers the pKa of the hydroxyl group (~9.2), enhancing its acidity compared to non-nitrated amino alcohols. Stability studies indicate decomposition above 200°C, with photodegradation observed under UV light due to the nitro group’s photoreactivity.
Applications in Drug Development and Material Science
The compound’s chiral center and functional groups make it valuable for:
-
Pharmaceutical Intermediates: As a precursor to β-blockers or antifungal agents, where stereochemistry dictates efficacy.
-
Catalyst Design: Serving as a ligand in asymmetric catalysis, leveraging its amino and hydroxyl groups for metal coordination.
-
Polymer Chemistry: Incorporation into epoxy resins to enhance thermal stability, as demonstrated by brominated analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume